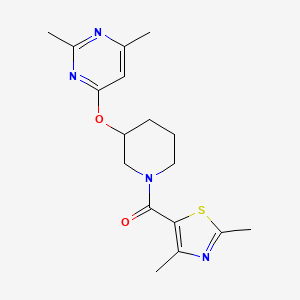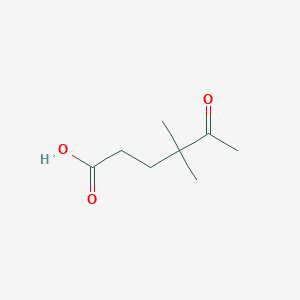
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as CPTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTD is a diazepane derivative that contains a thian-4-yl group and a chlorophenylsulfonyl group. The compound is primarily used in the field of medicinal chemistry, where it has shown promising results in drug discovery and development.
作用机制
The exact mechanism of action of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain, including the GABA-A receptor. This modulation can lead to changes in the activity of the receptor, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to have anxiolytic and sedative effects. Additionally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs. However, one limitation of using 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of research could be the development of new drugs that target specific receptors in the brain. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane and its effects on the body. Finally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane could be further investigated for its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-thianylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form the final product, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. The synthesis of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases.
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c17-15-4-1-2-5-16(15)23(20,21)19-9-3-8-18(10-11-19)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLINSSQTNSCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

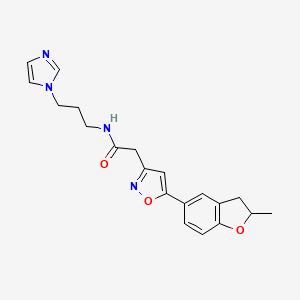
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)
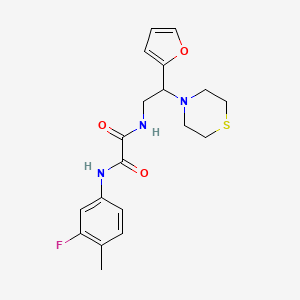
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)

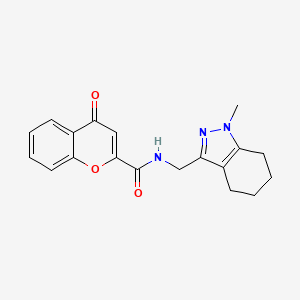
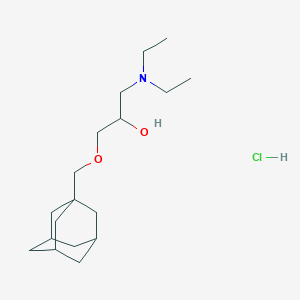
![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)
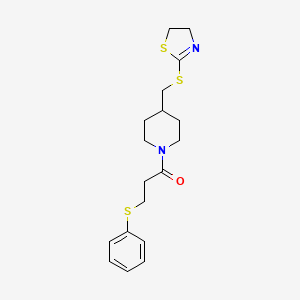
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2656767.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)
